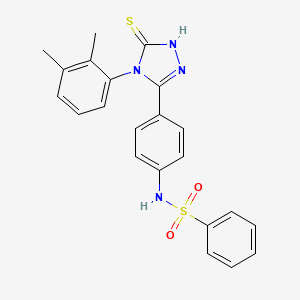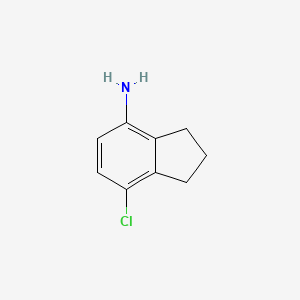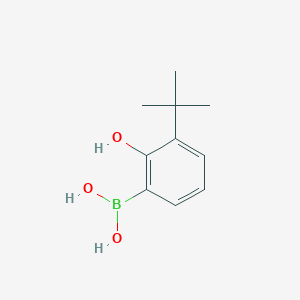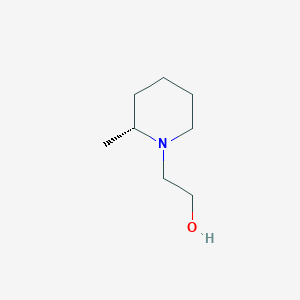
1,4-Diethynyl-2,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethynyl-2,3-difluorobenzene is an organic compound with the molecular formula C10H4F2 It is a derivative of benzene, where two hydrogen atoms are replaced by ethynyl groups and two adjacent hydrogen atoms are replaced by fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diethynyl-2,3-difluorobenzene can be synthesized through a series of chemical reactions. One common method involves the coupling of 2,3-difluoroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst, followed by deprotection of the trimethylsilyl groups to yield the desired product . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous-flow processes to enhance efficiency and safety .
化学反应分析
Types of Reactions
1,4-Diethynyl-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Coupling Reactions: The ethynyl groups can undergo coupling reactions, such as Sonogashira coupling, to form larger conjugated systems.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include electrophiles like bromine or chlorine, and the reactions are typically carried out in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions involving the ethynyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while coupling reactions can produce extended conjugated systems .
科学研究应用
1,4-Diethynyl-2,3-difluorobenzene has several scientific research applications, including:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are important for the development of electronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies:
作用机制
The mechanism of action of 1,4-Diethynyl-2,3-difluorobenzene in chemical reactions involves the interaction of its ethynyl and fluorine substituents with various reagents. The ethynyl groups can participate in π-π interactions and coupling reactions, while the fluorine atoms can influence the compound’s reactivity through inductive and resonance effects .
相似化合物的比较
Similar Compounds
1,4-Diethynylbenzene: Lacks the fluorine substituents, resulting in different reactivity and properties.
1,4-Diethynyl-2,5-difluorobenzene: Similar structure but with fluorine atoms in different positions, leading to variations in electronic properties.
1,4-Diethynyl-2-nitrobenzene: Contains a nitro group instead of fluorine, significantly altering its chemical behavior.
Uniqueness
1,4-Diethynyl-2,3-difluorobenzene is unique due to the specific positioning of the ethynyl and fluorine groups, which confer distinct electronic and steric properties. These features make it valuable for applications requiring precise control over molecular interactions and reactivity .
属性
分子式 |
C10H4F2 |
|---|---|
分子量 |
162.13 g/mol |
IUPAC 名称 |
1,4-diethynyl-2,3-difluorobenzene |
InChI |
InChI=1S/C10H4F2/c1-3-7-5-6-8(4-2)10(12)9(7)11/h1-2,5-6H |
InChI 键 |
VJHNJBKGFCOZHR-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C(=C(C=C1)C#C)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


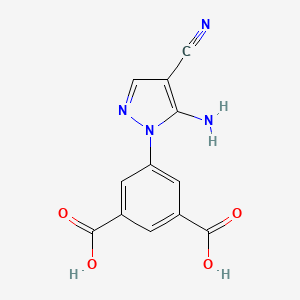
![7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11763294.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]](/img/structure/B11763302.png)
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)
![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)

![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
![[2,2'-Bi-1,3-dioxolane]-4,4',5,5'-tetrol](/img/structure/B11763336.png)
